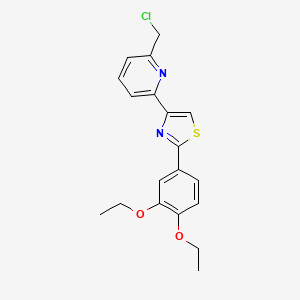
4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxy groups.
Reduction: Reduction reactions could target the nitro groups if present or the pyridine ring.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or thiazole rings.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of biological systems and pathways.
Medicine
Therapeutic Agents: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved could range from signal transduction to metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methylpyridin-2-yl)-2-phenylthiazole: Similar structure but lacks the chloromethyl and ethoxy groups.
2-(3,4-Dimethoxyphenyl)-4-(pyridin-2-yl)thiazole: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
The presence of the chloromethyl group and the ethoxy groups in 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole may confer unique reactivity and properties, making it distinct from other thiazole derivatives.
Properties
Molecular Formula |
C19H19ClN2O2S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
4-[6-(chloromethyl)pyridin-2-yl]-2-(3,4-diethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-23-17-9-8-13(10-18(17)24-4-2)19-22-16(12-25-19)15-7-5-6-14(11-20)21-15/h5-10,12H,3-4,11H2,1-2H3 |
InChI Key |
UIVBKVQROAFQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=CC(=N3)CCl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















